molecular formula C18H13N3OS B1414520 4-Hydroxy-5-(indol-6-ylidenemethyl)-3-phenyl-1H-imidazole-2-thione CAS No. 1142201-54-4

4-Hydroxy-5-(indol-6-ylidenemethyl)-3-phenyl-1H-imidazole-2-thione

Cat. No. B1414520
M. Wt: 319.4 g/mol
InChI Key: GSRSVOVNHDPJPM-UHFFFAOYSA-N
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Description

4-Hydroxy-5-(indol-6-ylidenemethyl)-3-phenyl-1H-imidazole-2-thione, or 4-OH-IMT, is an organic compound with a wide range of applications in the scientific and medical fields. It is a derivative of the natural product indol-6-ylidenemethyl (IMT), which was first isolated from the mushroom Coprinus comatus in the 1980s. 4-OH-IMT has been studied extensively since then, and has been found to have a variety of biochemical and physiological effects.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

The compound 4-Hydroxy-5-(indol-6-ylidenemethyl)-3-phenyl-1H-imidazole-2-thione is notable for its involvement in various synthetic processes. For example, Klásek et al. (2010) studied the reactions of phenyl-aminoquinoline diones with alkyl or aryl isothiocyanates, leading to compounds including phenyl-1H-imidazole-2-thiones. These compounds were characterized using NMR, IR, MS data, and X-ray diffraction, highlighting their structural complexity and potential in synthetic chemistry (Klásek et al., 2010).

Biological Activity and Pharmacology

While direct studies on 4-Hydroxy-5-(indol-6-ylidenemethyl)-3-phenyl-1H-imidazole-2-thione are limited, its structural analogs have been extensively researched for various biological activities. For instance, McCarthy et al. (1990) explored 1-(Thienylalkyl)imidazole-2(3H)-thiones as competitive inhibitors of dopamine beta-hydroxylase, demonstrating the potential pharmacological applications of imidazole-thione derivatives (McCarthy et al., 1990). Similarly, Verma et al. (2019) synthesized Schiff base indole derivatives, including oxadiazole, thiazolidinone, and azetidinone moieties, which exhibited significant antimicrobial, antioxidant, antituberculosis, and anticancer activities (Verma et al., 2019).

Potential in Material Science

Compounds structurally related to 4-Hydroxy-5-(indol-6-ylidenemethyl)-3-phenyl-1H-imidazole-2-thione can be significant in material science. For instance, Kuhn and Kratz (1993) reported an improved synthesis of imidazol-2-ylidenes by reducing imidazole-2-(3H)-thiones, a process that could be relevant for developing new materials with unique properties (Kuhn & Kratz, 1993).

properties

IUPAC Name

4-hydroxy-5-(indol-6-ylidenemethyl)-3-phenyl-1H-imidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3OS/c22-17-16(11-12-6-7-13-8-9-19-15(13)10-12)20-18(23)21(17)14-4-2-1-3-5-14/h1-11,22H,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSRSVOVNHDPJPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(NC2=S)C=C3C=CC4=CC=NC4=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-5-(indol-6-ylidenemethyl)-3-phenyl-1H-imidazole-2-thione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hydroxy-5-(indol-6-ylidenemethyl)-3-phenyl-1H-imidazole-2-thione
Reactant of Route 2
4-Hydroxy-5-(indol-6-ylidenemethyl)-3-phenyl-1H-imidazole-2-thione
Reactant of Route 3
4-Hydroxy-5-(indol-6-ylidenemethyl)-3-phenyl-1H-imidazole-2-thione
Reactant of Route 4
4-Hydroxy-5-(indol-6-ylidenemethyl)-3-phenyl-1H-imidazole-2-thione
Reactant of Route 5
4-Hydroxy-5-(indol-6-ylidenemethyl)-3-phenyl-1H-imidazole-2-thione
Reactant of Route 6
4-Hydroxy-5-(indol-6-ylidenemethyl)-3-phenyl-1H-imidazole-2-thione

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